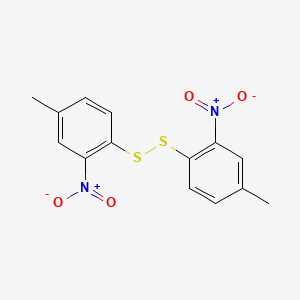

2-Nitro-p-tolyl disulfide

Description

Significance of Aryl Disulfides in Organic Chemistry Research

Aryl disulfides are a class of organosulfur compounds that feature a disulfide bond (–S–S–) linking two aryl groups. These compounds are of considerable interest in organic chemistry for several reasons. They serve as important structural motifs in a variety of biologically active molecules and functional organic materials. sioc-journal.cnrsc.org The introduction of a sulfur atom into an organic molecule can profoundly affect its physical and electronic properties. rsc.org

Furthermore, aryl disulfides are valuable reagents in organic synthesis. sioc-journal.cn They can act as sulfur transfer agents, enabling the formation of new carbon-sulfur bonds, which are prevalent in many pharmaceuticals and agrochemicals. sioc-journal.cnguidechem.com The development of efficient and environmentally friendly methods for constructing and transforming sulfur-containing compounds is an active area of research, with aryl disulfides playing a central role. sioc-journal.cn Recent advancements have focused on using stable and less toxic aryl disulfides as alternatives to thiols, which often have strong, unpleasant odors and higher toxicity. sioc-journal.cn

Overview of Disulfide Bond Chemistry in Advanced Systems

Beyond their structural role, disulfide bonds can also be redox-active, meaning they can be reversibly formed and broken. nih.gov This dynamic nature allows them to participate in the regulation of protein function and localization in response to changes in the cellular redox environment. nih.gov The study of disulfide bond chemistry extends to the development of synthetic systems that mimic these biological functions. For instance, disulfide bonds are utilized as linkages in controlled drug delivery systems. benthamdirect.com The inherent instability of the disulfide bond in reducing environments can be exploited to trigger the release of a therapeutic agent at a specific target site. rsc.org

Historical Context of Research on Nitro-Substituted Tolyl Disulfides

Research into nitro-substituted aromatic compounds has a long history, driven by their utility as synthetic intermediates. sci-hub.se The nitro group is a strong electron-withdrawing group that can activate the aromatic ring towards certain reactions and can be readily converted into other functional groups, such as amines. sci-hub.se

The synthesis and reactions of nitro-substituted tolyl disulfides, including isomers of 2-Nitro-p-tolyl disulfide, have been explored in various contexts. For example, the reaction of 4-chloro-3,5-dinitrobenzotrifluoride (B147460) with potassium ethyl dithiocarbonate has been shown to produce a bis[nitro-tolyl] disulfide derivative. tandfonline.com Additionally, the chlorinolysis of disulfides, including nitro-substituted phenyl disulfides, using sulfuryl chloride has been investigated as a method for preparing sulfenyl chlorides, which are valuable synthetic intermediates. google.com The study of such reactions provides insight into the reactivity of the disulfide bond and the influence of the nitro and tolyl substituents.

Chemical and Physical Properties of this compound

This compound, with the chemical formula C₁₄H₁₂N₂O₄S₂, is a solid at room temperature. letopharm.comlookchem.com Its molecular structure consists of two 4-methyl-2-nitrophenyl groups linked by a disulfide bond. The presence of the nitro groups and the aromatic rings influences its physical properties, such as its melting point and solubility.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₂N₂O₄S₂ | letopharm.comchemicalbook.com |

| Molecular Weight | 336.39 g/mol | chemicalbook.commyskinrecipes.com |

| CAS Number | 35350-31-3 | letopharm.comchemicalbook.com |

| Appearance | White powder | lookchem.com |

| Density | 1.44 g/cm³ | letopharm.com |

| Boiling Point | 480.6°C at 760 mmHg | letopharm.com |

| Refractive Index | 1.686 | letopharm.com |

| Vapor Pressure | 6.25E-09 mmHg at 25°C | letopharm.com |

Spectroscopic Data

Infrared (IR) spectroscopy would be expected to show characteristic absorption bands for the nitro group (NO₂) stretching vibrations, typically around 1540 cm⁻¹ and 1355 cm⁻¹. cdnsciencepub.com The C-H stretching vibrations of the aromatic ring and the methyl group would also be present.

Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed information about the hydrogen and carbon environments in the molecule. The ¹H NMR spectrum would show signals for the aromatic protons and the methyl protons, with their chemical shifts and splitting patterns being influenced by the positions of the nitro and disulfide groups.

Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that can help to confirm the structure.

Synthesis and Reactions

Synthesis of this compound

One reported method for the synthesis of this compound involves the reaction of 4-Chloro-3-nitrotoluene (B146361) with sodium sulfide (B99878) in a mixture of carbon disulfide and butanone at 40°C for 5 hours. chemicalbook.com This reaction results in a mixture of products, with this compound being one of the components. chemicalbook.com

Chemical Reactions Involving this compound

The reactivity of this compound is influenced by the presence of the disulfide bond and the nitro groups. The disulfide bond is susceptible to both reduction and oxidation. Reduction would cleave the S-S bond to form the corresponding thiol, 4-methyl-2-nitrobenzenethiol. Oxidation can lead to the formation of thiosulfinates and ultimately sulfonic acids. mdpi.com

The nitro groups on the aromatic rings are electron-withdrawing, which can affect the reactivity of the rings in electrophilic and nucleophilic aromatic substitution reactions. vulcanchem.com The nitro groups themselves can be reduced to amino groups, which opens up a wide range of further chemical transformations.

Applications in Research

Aryl disulfides, including nitro-substituted derivatives, are utilized in various areas of chemical research. They can serve as precursors for the synthesis of more complex molecules, including those with potential biological activity. vulcanchem.com For instance, related compounds like bis[2-nitro-4-(trifluoromethyl)phenyl] disulfide are used in the synthesis of compounds with potential pharmaceutical applications. cymitquimica.comlookchem.com The redox-active nature of the disulfide bond also makes these compounds interesting for applications in materials science and the development of responsive systems. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1-[(4-methyl-2-nitrophenyl)disulfanyl]-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4S2/c1-9-3-5-13(11(7-9)15(17)18)21-22-14-6-4-10(2)8-12(14)16(19)20/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTLEECRJWKPIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)SSC2=C(C=C(C=C2)C)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1067914 | |

| Record name | Disulfide, bis(4-methyl-2-nitrophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35350-31-3 | |

| Record name | Bis(4-methyl-2-nitrophenyl) disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35350-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(4-methyl-2-nitrophenyl) disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035350313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disulfide, bis(4-methyl-2-nitrophenyl) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Disulfide, bis(4-methyl-2-nitrophenyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disulfide, bis(4-methyl-2-nitrophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Disulfanediylbis(4-methyl-2-nitrobenzene) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(4-METHYL-2-NITROPHENYL) DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S4PDJ3TV9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reaction Mechanisms and Reactivity of 2 Nitro P Tolyl Disulfide and Analogues

Disulfide Metathesis Reactions

Disulfide metathesis, or exchange, is a fundamental reaction of disulfides, leading to the formation of new, unsymmetrical disulfides from two different symmetrical ones. This process can be initiated through various means, including the application of high pressure, and can proceed even without the need for catalysts.

Pressure-Induced Disulfide Metathesis (e.g., 2-nitro-4'-methyldiphenyl disulfide)

Recent studies have demonstrated that high-pressure conditions can effectively promote disulfide metathesis reactions in the absence of traditional catalysts or stimuli like reducing agents or strong bases. researchgate.netbeilstein-journals.org This environmentally responsible approach has been successfully applied to aryl disulfides, including those structurally similar to 2-nitro-p-tolyl disulfide. For instance, the reaction between two different homodimeric disulfides can yield a heterodimeric product, such as 2-nitro-4'-methyldiphenyl disulfide, in high yields and as pure single crystals under optimized pressure conditions ranging from 100 to 400 MPa. researchgate.net

The application of pressure facilitates the reaction by reducing intermolecular distances and molecular volume, which accelerates the formation of new bonds. researchgate.net In a study involving 35 different reactions between 15 homodimeric disulfides in a diamond anvil cell, it was observed that high pressure can overcome the activation energy barrier for the exchange reaction. researchgate.net For example, the reaction between bis(4-chlorophenyl)disulfide and bis(2-nitrophenyl)disulfide to form the heterodimer 4-ClPhSSPh2-NO2 was successfully achieved above 0.2 GPa. beilstein-journals.org This pressure-induced methodology highlights a sustainable route for synthesizing unsymmetrical disulfides. researchgate.net

Catalyst-Free Disulfide Exchange Mechanisms

The catalyst-free exchange of aryl disulfides under high pressure is believed to proceed through a radical-mediated mechanism rather than a direct [2+2] metathesis. researchgate.net The proposed mechanism involves the following steps:

Initiation: Homolytic cleavage of the S-S bond to form sulfenyl radicals. High pressure can facilitate achieving the necessary energy for this bond dissociation at lower temperatures. researchgate.net

Propagation: The generated sulfenyl radical attacks a homodimer molecule, producing a new radical and a heterodimer molecule.

Termination: Two different radical species combine to form the final heterodimeric product. researchgate.net

The confinement of the reaction space under high pressure increases the system's entropy in a controlled manner, leading to a state where substrates are dissolved at high concentrations, well-mixed, and vibrationally excited, which can facilitate partial dissociation. researchgate.net

Thermodynamic and Kinetic Aspects of Exchange Reactions

Disulfide exchange reactions can be under either thermodynamic or kinetic control. scispace.com

Kinetic Control: Favors the product that is formed at the fastest rate, which corresponds to the reaction pathway with the lowest activation energy. scispace.com

In pressure-induced disulfide metathesis, both aspects are at play. High pressure accelerates the reaction kinetically by overcoming the activation volume. researchgate.net Thermodynamically, compression alters the properties of the entire reaction system. researchgate.net The equilibrium constant (K) for the exchange reaction A₂ + B₂ ⇌ 2AB is dependent on temperature, pressure, solvent, and concentration. researchgate.net By manipulating these conditions, particularly pressure, the equilibrium can be shifted to favor the heterodimeric product. researchgate.net The process of high-entropy nucleation followed by kinetic crystallization under high pressure can offset the thermodynamic equilibrium, resulting in high yields of the exchanged disulfides. researchgate.net

S-S Bond Cleavage and Reduction Pathways

The cleavage of the sulfur-sulfur bond is another critical aspect of the reactivity of this compound and its analogues. This can be achieved through various methods, including hydrogenation and hydrogenolysis, and the rate of this cleavage is significantly influenced by the nature of the substituents on the aromatic rings.

Hydrogenation and Hydrogenolysis Mechanisms (e.g., dinitrodiphenyldisulfides)

The reduction of dinitrodiphenyl (B12803432) disulfides, such as 2,2'-dinitrodiphenyl disulfide and 4,4'-dinitrodiphenyl disulfide, can proceed via two main pathways: hydrogenation and hydrogenolysis. Hydrogenolysis is a chemical reaction where a carbon-heteroatom bond is cleaved by hydrogen. libretexts.org

Studies on the hydrogenation/hydrogenolysis of dinitrodiphenyldisulfides using sulfided NiMo/γ-Al₂O₃ catalysts have shown that the primary reaction pathway involves the initial cleavage of the S-S bond, followed by the reduction of the nitro groups. researchgate.net Interestingly, the disulfide hydrogenolysis can occur even without a catalyst, with the catalyst's role being the activation of hydrogen and the trapping of the cleaved intermediate, as well as facilitating the nitro group reduction. researchgate.net

Influence of Substituents on S-S Bond Cleavage Rates

The rate of S-S bond cleavage is highly dependent on the electronic properties of the substituents on the aryl rings. Electron-withdrawing groups, such as the nitro group (NO₂), and electron-donating groups influence the stability and reactivity of the disulfide bond.

The bond dissociation energy (BDE) of the S-S bond is a key indicator of its strength. The electronic effect, particularly the conjugation effect of substituents, is a predominant factor in determining the S-S bond strength in disulfides. researchgate.net The nitro group's strong electron-withdrawing nature in compounds like 4,4'-dinitrodiphenyl disulfide influences its reactivity.

A study on the thermochemical properties of 2,2'-dinitrodiphenyl disulfide (2DNDPDS) and 4,4'-dinitrodiphenyl disulfide (4DNDPDS) revealed significant differences based on the substituent position. acs.org An unusual hypervalent four-center six-electron interaction of the O···S–S···O type was identified in 2DNDPDS, which, along with intramolecular C–H···S hydrogen bonds, counteracts the steric repulsion and stabilizes the molecule. acs.orgresearchgate.net This stabilization affects the S-S bond properties. In contrast, the para-substituted nitro group has been observed to shorten the S-S bond. researchgate.net These structural and electronic differences directly impact the ease of S-S bond cleavage. Kinetic assays can be used to monitor the rates of disulfide bond cleavage in reducing environments.

| Compound/Substituent | Observation | Implication on S-S Bond Cleavage | Reference |

| Electron-withdrawing groups (e.g., -NO₂) | Influences electronic properties and can stabilize radical intermediates. | Facilitates cleavage under certain conditions. | |

| 2-Nitro group (in 2DNDPDS) | Forms a stabilizing O···S–S···O hypervalent bond. | Increases the stability of the disulfide, potentially making cleavage more difficult compared to analogues without this interaction. | acs.orgresearchgate.net |

| 4-Nitro group (in 4DNDPDS) | Shortens the S-S bond. | A shorter bond is generally stronger, suggesting a higher energy requirement for cleavage. | researchgate.net |

Redox Chemistry and Potentials of Aryl Disulfides

The redox chemistry of aryl disulfides, including this compound, is a critical aspect of their reactivity, influencing their stability and participation in electron transfer processes. The disulfide bond can undergo reduction to form two thiolates, or in a single-electron transfer, a disulfide radical anion. rsc.orgrsc.org The electrochemical potentials associated with these processes are highly dependent on the electronic properties of the substituents on the aromatic rings. rsc.orgrsc.org

Electron-withdrawing groups, such as the nitro group in this compound, have a significant impact on the redox potential. These groups stabilize the resulting radical anion, making the disulfide easier to reduce. rsc.org This effect generally leads to more anodic (less negative) reduction potentials compared to disulfides with electron-donating groups. rsc.org The reduction of a disulfide to its radical anion (RSSR•⁻) is often the key step in its role in photoredox catalysis and certain biological processes. rsc.orgrsc.org The standard potential for this reduction (E⁰(RSSR/RSSR•⁻)) is a crucial thermodynamic parameter. rsc.org However, direct electrochemical measurement is often complicated by the rapid cleavage of the S–S bond in the radical anion, making the redox process irreversible. rsc.orgthieme-connect.com

Computational studies, such as those using Density Functional Theory (DFT), have been employed to predict the solution-phase redox potentials of disulfides, providing valuable insights where experimental data is challenging to obtain. thieme-connect.comworldscientific.com These calculations have shown reasonable correlation with experimental values. thieme-connect.com For instance, DFT calculations have been performed on related compounds like p-tolyl disulfide and 4-nitrophenyl p-tolyl disulfide to determine their redox potentials. worldscientific.com

The table below presents experimental redox potential data for a selection of aryl disulfides, illustrating the influence of substituents on their electrochemical properties.

| Compound Name | Half-Peak Potential (Ep/2 vs. SCE in V) | Oxidation or Reduction |

| Diphenyl disulfide | +1.30 | Oxidation |

| Di-p-tolyl disulfide | +1.20 | Oxidation |

| Bis(p-methoxyphenyl) disulfide | +1.03 | Oxidation |

| Bis(p-chlorophenyl) disulfide | +1.38 | Oxidation |

| Bis(p-nitrophenyl) disulfide | Not specified | Oxidation |

Data sourced from a study on the electrochemical potentials of common organic molecules. du.edu Potentials are reported in volts against the saturated calomel (B162337) electrode (SCE). Positive values signify oxidations. thieme-connect.com

Nucleophilic Aromatic Substitution and Thiol Reactivity of Nitro-Aryl Disulfides

Nitro-aryl disulfides, such as this compound, are intrinsically linked to the chemistry of nucleophilic aromatic substitution (SNAr). wikipedia.org The presence of a strongly electron-withdrawing nitro group, particularly when positioned ortho or para to a leaving group, activates the aromatic ring toward nucleophilic attack. wikipedia.orgbeilstein-journals.org This activation is due to the ability of the nitro group to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. wikipedia.org

In the context of nitro-aryl disulfides, two primary scenarios for SNAr are relevant:

The Nitro Group as an Activating Group: If another suitable leaving group (e.g., a halogen) is present on the aromatic ring of the disulfide, the nitro group will facilitate its displacement by a nucleophile. wikipedia.org

The Nitro Group as a Leaving Group: The nitro group itself can be displaced by a potent nucleophile. This is particularly true for reactions involving strong sulfur nucleophiles like thiolates (ArS⁻) or aryl disulfide ions (ArS₂⁻). rsc.orgresearchgate.net

Studies have shown that aryl disulfide ions can react with dinitrobenzenes in N,N-dimethylacetamide, leading to the fast displacement of one of the nitro groups to form an unsymmetrical diaryl disulfide. rsc.org Thiolate anions are also highly effective nucleophiles in SNAr reactions, readily displacing nitro groups from activated aromatic rings to form aryl sulfides. rsc.orgresearchgate.net

The reactivity of the corresponding thiol (or thiolate anion) derived from the reduction of the disulfide is also a key consideration. Thiols are more acidic than their alcohol counterparts, and their conjugate bases, thiolates, are excellent nucleophiles. thermofisher.commasterorganicchemistry.com Thiolates readily participate in S-alkylation reactions and can act as the nucleophilic species in SNAr reactions. wikipedia.orgmasterorganicchemistry.com The thiol-disulfide interchange reaction, where a thiol reacts with a disulfide to form a new, unsymmetrical disulfide and a different thiol, is a fundamental process in the chemistry of these compounds. thermofisher.com

Reactivity in Sulfenylation Reactions

Aryl disulfides are common and effective reagents for sulfenylation, which is the introduction of a thioaryl (ArS-) group onto a substrate. In these reactions, the disulfide acts as an electrophilic source of the ArS group, where the S-S bond is cleaved by a nucleophile. The reactivity of this compound in such reactions would be influenced by the electronic nature of its aryl groups.

The general mechanism involves the attack of a nucleophile (Nu⁻) on one of the sulfur atoms of the disulfide, leading to the formation of a sulfenylated product (Nu-S-Ar) and the release of a thiolate anion (ArS⁻).

Nu⁻ + Ar-S-S-Ar → Nu-S-Ar + ArS⁻

A wide variety of nucleophiles can be sulfenylated using disulfides, including carbanions derived from α,β-unsaturated ketones, indoles, and benzimidazoles. acs.orgclockss.org For example, the regioselective sulfenylation of the α'-methyl or α'-methylene groups of α,β-unsaturated ketones can be achieved using heterocyclic thiols in the presence of an oxidant, which may involve an intermediate disulfide. acs.org Similarly, the direct C-H sulfenylation of indoles and benzimidazoles with diaryl disulfides can be mediated by silver salts, providing a direct route to 3-sulfenylindoles. clockss.org

In some synthetic protocols, the diaryl disulfide is generated in situ. For instance, a copper(I)-promoted reaction of organozinc reagents with aromatic sulfonyl chlorides uses a phosphine (B1218219) to reduce the sulfonyl chloride to the corresponding diaryl disulfide, which then acts as the sulfenylating agent in the catalytic cycle. rsc.org The presence of a nitro group on the disulfide can influence the reaction's efficiency and the stability of the resulting products and intermediates. rsc.org

The table below provides examples of sulfenylation reactions where disulfides or their precursor thiols are used to functionalize various substrates.

| Substrate | Sulfenylating Agent/Precursor | Product Type | Yield (%) |

| (E)-4-phenylbut-3-en-2-one | 2-mercaptobenzimidazole | α'-Sulfenylated ketone | 77 |

| Indole | Di(pyrimidin-2-yl) disulfide | 3-Sulfenylindole | 85 |

| Benzimidazole | Di(pyrimidin-2-yl) disulfide | Sulfenyl benzimidazole | 81 |

| Phenylzinc bromide | p-Tolylsulfonyl chloride / PPh₃ (forms di-p-tolyl disulfide in situ) | Diphenyl sulfide (B99878) | 91 |

Data compiled from studies on regioselective sulfenylation and silver- or copper-mediated C-S bond formation. acs.orgclockss.orgrsc.org

Catalytic Transformations Involving Aryl Disulfides

Transition Metal Catalysis in Disulfide Chemistry

Transition metals have emerged as powerful catalysts for a variety of transformations involving disulfide bonds. rsc.orgrsc.org Their diverse electronic properties and ability to access multiple oxidation states enable unique reaction pathways for C–S bond formation and S–S bond cleavage. acs.org Catalytic systems based on copper, nickel, palladium, and other metals have been developed for the synthesis of unsymmetrical disulfides and for the late-stage functionalization of complex molecules. rsc.orgrsc.orgresearchgate.net

A significant advancement in disulfide chemistry is the development of an iron-catalyzed cross-electrophile coupling reaction. nih.gov This method facilitates the coupling of benzyl (B1604629) halides with disulfides to produce valuable thioether products. nih.govchemrxiv.org Notably, this transformation proceeds without the need for an external reductant or photoredox conditions, which are typically required for cross-electrophile couplings. chemrxiv.orgresearchgate.net

The reaction, catalyzed by iron pentacarbonyl (Fe(CO)₅), demonstrates broad substrate scope, tolerating a range of electron-donating and electron-withdrawing substituents on both the diaryl disulfide and the benzyl bromide. sorbonne-universite.fr This method is practical, avoids the use of caustic reagents, and circumvents issues like sulfur-induced catalyst poisoning and undesired elimination byproducts. nih.govorganic-chemistry.org The proposed mechanism is stereoablative and is thought to involve an iron-catalyzed oxidative cleavage step. sorbonne-universite.fr This iron-catalyzed platform has been applied to drug synthesis and bioconjugation, highlighting its synthetic utility. nih.gov

Table 1: Scope of Iron-Catalyzed Cross-Electrophile Coupling This interactive table summarizes the variety of substrates successfully used in the iron-catalyzed coupling of benzyl halides and disulfides. Data sourced from J. Am. Chem. Soc. 2024, 146, 9, 4903–4912. sorbonne-universite.frorganic-chemistry.org

| Benzyl Bromide | Diaryl Disulfide | Product Thioether | Yield (%) |

| Benzyl bromide | Diphenyl disulfide | Benzyl phenyl sulfide (B99878) | 92 |

| 4-Methoxybenzyl bromide | Diphenyl disulfide | (4-Methoxybenzyl)(phenyl)sulfane | 90 |

| 4-(Trifluoromethyl)benzyl bromide | Diphenyl disulfide | (4-(Trifluoromethyl)benzyl)(phenyl)sulfane | 88 |

| Benzyl bromide | Bis(4-methoxyphenyl) disulfide | Benzyl(4-methoxyphenyl)sulfane | 91 |

| Benzyl bromide | Bis(4-chlorophenyl) disulfide | Benzyl(4-chlorophenyl)sulfane | 93 |

| Benzyl bromide | Bis(2-thienyl) disulfide | Benzyl(thiophen-2-yl)sulfane | 81 |

Main-group elements are increasingly being explored as catalysts that can mimic the reactivity of transition metals. A notable example is the use of an antimony(I) compound (a stibinidene) to catalyze the hydroboration of organic disulfides. acs.orgnih.gov This reaction proceeds through a unique Sb(I)/Sb(III) redox cycle, a mechanism previously unobserved in antimony catalysis. acs.orgnih.gov

The catalytic cycle was elucidated using di-p-tolyl disulfide (S₂Tol₂) as a model substrate. acs.org The cycle involves three key steps analogous to transition metal catalysis:

Oxidative Addition (OA): The stibinidene catalyst (ArSbᴵ) reacts with the disulfide (S₂Tol₂) to form an antimony(III) species, ArSbᴵᴵᴵ(STol)₂. acs.org

Ligand Metathesis (LM): The Sb(III) intermediate reacts with the hydroborating agent, pinacolborane (HBpin), to generate a borane (B79455) product (pinBSTol) and an antimony hydride intermediate. acs.org

Reductive Elimination (RE): The final step regenerates the Sb(I) catalyst and produces the thiol product (HSTol). acs.org

This process represents a significant advance in main-group redox catalysis, demonstrating that heavier p-block elements can facilitate transformations typically reserved for transition metals. acs.orgnih.gov

Catalytic Reduction and Activation of Nitro-Disulfides

The presence of a nitro group, as in 2-nitro-p-tolyl disulfide, introduces additional reactivity that can be harnessed in catalytic processes. The reduction of nitroarenes is a fundamental transformation, and when coupled with a disulfide moiety, presents a complex catalytic challenge.

Studies on the hydrogenation and hydrogenolysis of dinitrodiphenyl (B12803432) disulfides over sulfided NiMo/γ-Al₂O₃ catalysts have shown that the reaction proceeds via a major pathway involving the initial cleavage of the S-S bond, followed by the reduction of the nitro group. researchgate.net The presence of electron-withdrawing groups, such as the nitro group, has been observed to significantly increase the rate of disulfide bond reduction. researchgate.net This suggests that in a compound like this compound, the disulfide bond is activated toward cleavage.

The Zinin reduction, which uses sulfide or disulfide ions as the reductant, is a classic method for converting nitroarenes to anilines. sciencemadness.org Kinetic studies indicate that the rate-determining step is the attack of the disulfide ion on the nitro group, and the reaction is accelerated by electron-withdrawing substituents on the nitroarene. sciencemadness.org This method has been applied to a wide range of nitro compounds, including bis-(2-nitro-p-tolyl) disulfide. scribd.com

Furthermore, the activation of catalysts can be tailored to target specific functional groups. For instance, deprotected gold clusters have been shown to favor the hydrogenation of nitro groups, while other catalytic systems can be designed for chemoselective cleavage of the disulfide bond. rsc.org

Iodine-Catalyzed Reactions Leading to Disulfide Formation

Molecular iodine has proven to be an inexpensive, low-toxicity, and effective catalyst for the formation of disulfide bonds. mdpi.com A prominent application is the aerobic oxidation of thiols to symmetrical disulfides. mdpi.com This method is environmentally friendly, utilizing sustainable oxygen as the terminal oxidant, and proceeds efficiently at elevated temperatures with only a catalytic amount of iodine. mdpi.com The catalytic cycle involves the regeneration of iodine through the oxidation of hydrogen iodide (HI) by oxygen. mdpi.com

The protocol is robust and tolerates a wide variety of functional groups on both aryl and alkyl thiols, including those sensitive to oxidation. mdpi.com This provides a green and cost-effective alternative to many metal-based or stoichiometric oxidation methods for synthesizing compounds like this compound from its corresponding thiol. mdpi.comorganic-chemistry.org

Table 2: Iodine-Catalyzed Aerobic Oxidation of Thiols to Disulfides This interactive table showcases the scope of the I₂-catalyzed aerobic oxidation for synthesizing symmetrical disulfides. Data sourced from Molecules 2023, 28(19), 6813. mdpi.com

| Thiol Substrate | Product Disulfide | Yield (%) |

| Thiophenol | Diphenyl disulfide | >98 |

| 4-Methylbenzenethiol | Di-p-tolyl disulfide | >98 |

| 4-Chlorobenzenethiol | Bis(4-chlorophenyl) disulfide | >98 |

| 4-Fluorobenzenethiol | Bis(4-fluorophenyl) disulfide | >98 |

| 2-Naphthalenethiol | Di(naphthalen-2-yl) disulfide | 92 |

| Benzyl mercaptan | Dibenzyl disulfide | 95 |

Role of Catalysts in Disulfide Bond Formation and Activation

Catalysts are fundamental to controlling the formation and reactivity of disulfide bonds, a process critical in both biological systems and synthetic chemistry. umich.edu In nature, enzymes from the protein disulfide isomerase (PDI) family catalyze the formation, reduction, and isomerization of disulfide bonds within proteins, ensuring their correct three-dimensional structure and stability. mdpi.comresearchgate.net In prokaryotes, the DsbA/DsbB and DsbC/DsbD systems perform similar roles, highlighting the universal importance of catalyzed disulfide exchange reactions. umich.edu

In synthetic chemistry, the goal is often to develop catalysts that are not only efficient but also highly selective. rsc.orgrsc.org Transition metal catalysts have been instrumental in developing methods for creating both symmetrical and, more challengingly, unsymmetrical disulfides. researchgate.net These catalysts can activate thiols or other sulfur-containing precursors, guiding the reaction towards the desired disulfide product under mild conditions. rsc.orgresearchgate.net

Activation of the disulfide bond itself is another key role for catalysts. As seen with iron and antimony catalysis, the metal center can interact with the S-S bond, leading to its cleavage and subsequent reaction with other substrates. nih.govacs.org This activation is crucial for using disulfides as building blocks in organic synthesis. The presence of specific functional groups on the aryl disulfide, such as the nitro group in this compound, can influence this activation, often by altering the electronic properties of the sulfur atoms and making the disulfide bond more susceptible to catalytic cleavage. researchgate.net

Solid State Behavior and Structural Elucidation of Aryl Disulfides

Polymorphism and Phase Transitions in Aryl Disulfides (e.g., di-p-tolyl disulfide)

The study of polymorphism is critical in materials science, as different polymorphs of the same compound can exhibit varied stability, solubility, and mechanochemical properties. Di-p-tolyl disulfide (p-Tol₂S₂) serves as a prime example of high-pressure polymorphism in aryl disulfides. mdpi.com

Di-p-tolyl disulfide is known to exist in at least three polymorphic forms, designated α, β, and γ. mdpi.com

Conventional Polymorphs (α and β): The α phase is the most stable form under ambient conditions. mdpi.com Upon the application of pressure, it undergoes a reversible solid-solid phase transition to the β phase at approximately 1.6 GPa. acs.orgmdpi.com This transition is considered "conventional" as it occurs directly from one solid state to another through compression. The β polymorph remains stable up to at least 2.8 GPa. mdpi.com

Hidden Polymorph (γ): The γ polymorph is termed a "hidden" form because it is not accessible through the direct compression of the α phase. mdpi.com Instead, it can only be obtained through recrystallization from a solution at elevated pressures, specifically above 0.45 GPa. acs.org This hidden polymorph is unstable at ambient pressure and reverts to other forms upon pressure release. acs.org Computational studies suggest the γ phase has higher stability in the pressure range of 0.45–2.5 GPa due to its greater compressibility.

The phase transitions and stability relationships have been mapped using both experimental high-pressure crystallography and theoretical DFT calculations.

| Transition | Experimental Transition Pressure (GPa) | Method of Formation | Key Characteristics |

|---|---|---|---|

| α → β | ~1.6 GPa | Solid-solid compression | Reversible; conventional transition. mdpi.com |

| α → γ | >0.45 GPa | Recrystallization from solution under pressure | Forms a "hidden" polymorph. acs.orgmdpi.com |

| β → γ | No direct transition observed experimentally up to 2.8 GPa. |

The phase transitions in di-p-tolyl disulfide are driven by pressure-induced changes in molecular conformation, which serve as a mechanism to relieve intermolecular strain. The C–S–S–C bridge is exceptionally flexible, allowing for significant conformational adjustments under compression. acs.org

In the ambient α phase, the molecule adopts an asymmetric conformation. The transition to the β phase involves a discontinuous change that differentiates the conformers of the molecules within the crystal lattice. acs.org The most dramatic conformational change is observed in the formation of the γ polymorph, which involves a conformational energy up-conversion of approximately 6 kJ/mol. acs.org This ability to absorb mechanical energy through conformational changes helps to explain the utility of such disulfides as high-pressure lubricating additives. acs.org

Crystal Engineering and Molecular Packing Arrangements

Crystal engineering of aryl disulfides focuses on understanding and controlling the assembly of molecules in the solid state. The final crystal packing is a delicate balance of intermolecular forces, molecular shape, and conformational possibilities.

Studies on related compounds like bis(p-nitrophenyl) disulfide show that the nitro groups contribute to a higher melting point and different crystal packing efficiency compared to non-nitro analogs, likely due to these enhanced dipole-dipole forces. In some structures, such as bis(3-nitrophenyl) disulfide, high pressure can induce the formation of new, less dense polymorphs, a counterintuitive result attributed to high-entropy nucleation and kinetic crystallization. However, analysis of 2-nitrophenyl 4-nitrophenyl disulfide revealed a structure devoid of strong, direction-specific interactions like C-H···O hydrogen bonds or π-π stacking, which are observed in its symmetrical bis(nitrophenyl) disulfide isomers. nih.gov This suggests that the asymmetrical substitution in a compound like 2-Nitro-p-tolyl disulfide could lead to more complex packing arrangements that frustrate the formation of simple, highly-ordered supramolecular motifs.

| Compound | Key Packing Influences | Observed Intermolecular Interactions |

|---|---|---|

| di-p-tolyl disulfide | Van der Waals forces, conformational flexibility | Row and pair motifs of tolyl groups. acs.org |

| bis(p-nitrophenyl) disulfide | Strong dipole-dipole interactions | Efficient packing, high melting point. |

| 2-nitrophenyl 4-nitrophenyl disulfide | Asymmetric electronic character | Lack of strong direction-specific interactions. nih.gov |

Advanced X-ray Crystallography Studies for Structural Assignments

Single-crystal X-ray crystallography is the definitive method for elucidating the three-dimensional molecular structure and crystal packing of aryl disulfides. nih.gov This technique provides precise data on bond lengths, bond angles, and torsional angles, which are essential for understanding conformational behavior.

High-pressure single-crystal X-ray diffraction has been instrumental in characterizing the different polymorphs of di-p-tolyl disulfide. acs.org These studies, often conducted using diamond anvil cells, allow for the in situ observation of phase transitions and the structural determination of high-pressure phases like β and γ. acs.org

For various nitrophenyl disulfides, X-ray crystallography has revealed key structural details. For instance, in α-bis(p-nitrophenyl) disulfide, the S-S bond length was determined to be 2.019 Å, and the C-S-S-C dihedral angle was found to be 72°. acs.org In a study of several asymmetrically substituted disulfides, including 2-nitro-4′-methyldiphenyl disulfide, it was noted that the 2-nitro group remains essentially coplanar with its adjacent aryl ring. acs.org Thermochemical studies of 2,2′-dinitrodiphenyl disulfide, supported by crystallographic data, have identified an uncommon hypervalent four-center six-electron (O···S−S···O) interaction, which contributes to molecular stability. semanticscholar.org

While a specific crystal structure for this compound is not detailed in the reviewed literature, data from its analogs allow for an educated estimation of its structural parameters.

| Compound | Space Group | S-S Bond Length (Å) | C-S-S-C Dihedral Angle (°) | Key Structural Feature |

|---|---|---|---|---|

| di-p-tolyl disulfide (α phase) | P2₁ | - | - | Asymmetric conformation. acs.org |

| di-p-tolyl disulfide (γ phase) | P2₁/c | - | - | Higher energy conformer stabilized by packing. acs.org |

| α-bis(p-nitrophenyl) disulfide | P2₁/c | 2.019 | 72 | Negligible resonance between phenyl ring and nitro group. acs.org |

| bis(2-nitrophenyl) disulfide | P2₁/n | - | - | Structure available in CSD. nih.gov |

Supramolecular Chemistry of Nitro Substituted Aryl Disulfides

Molecular Aggregation Phenomena in Crystalline States

The study of crystalline 2-Nitro-p-tolyl disulfide, also known by its systematic name bis(4-methyl-2-nitrophenyl) disulfide, reveals specific patterns of molecular aggregation. Unlike some other disulfides, its high melting point, at which it decomposes, is indicative of strong forces within the crystal lattice, partly attributable to dipolar interactions involving the nitro groups.

In the broader family of nitro-substituted diphenyl disulfides, molecular aggregation is highly dependent on the position and nature of the substituents. For instance, in asymmetrically substituted disulfides like 2-nitro-4'-methyldiphenyl disulfide and 2-nitro-4'-chlorodiphenyl disulfide, the crystal structures are composed of isolated molecules. nih.gov However, in other related compounds, molecules assemble into more complex structures. For example, bis(2-nitrophenyl) disulfide forms one-dimensional arrays through C-H···O hydrogen bonds. nih.gov The specific aggregation of this compound in its crystalline form is influenced by a delicate balance of these intermolecular forces.

High-pressure studies on the related di-p-tolyl disulfide have shown that pressure can induce phase transitions, leading to different polymorphic forms with altered molecular arrangements and intermolecular contacts. acs.orgmdpi.com This highlights the sensitivity of the crystalline architecture of aryl disulfides to external conditions.

Analysis of Intermolecular Interactions (e.g., C-H···O Hydrogen Bonding, π-Stacking)

The supramolecular structure of nitro-substituted aryl disulfides is primarily dictated by a network of weak intermolecular interactions. Among these, C-H···O hydrogen bonds and π-stacking interactions are particularly significant.

C-H···O Hydrogen Bonding: This type of hydrogen bond, although weaker than conventional O-H···O or N-H···O bonds, plays a vital role in the formation of supramolecular structures in many organic crystals. scispace.com In the context of nitro-substituted aryl disulfides, the oxygen atoms of the nitro group can act as hydrogen bond acceptors, while C-H groups on the aromatic rings or methyl groups can act as donors. For instance, in the crystal structure of S-(2-nitrophenyl) 2-nitrobenzenethiosulfonate, C-H···O hydrogen bonds are responsible for generating two- and three-dimensional arrays. nih.gov Similarly, in 2-nitro-N-(4-nitrophenyl)benzamide, an intramolecular C-H···O hydrogen bond contributes to the molecular conformation, and intermolecular N-H···O and C-H···O hydrogen bonds influence the crystal packing. researchgate.net

π-Stacking Interactions: Aromatic rings in adjacent molecules can engage in π-stacking interactions, which are a form of non-covalent interaction arising from electrostatic and dispersion forces between π-electron systems. wikipedia.orglibretexts.orgresearchgate.net These interactions can occur in various geometries, such as face-to-face or edge-to-face. researchgate.net In many nitroaromatic compounds, π–π stacking interactions, sometimes in conjunction with hydrogen bonds, contribute to the formation of chains and more complex architectures. researchgate.net While some nitro-substituted disulfides like 2-nitrophenyl 4-nitrophenyl disulfide surprisingly show no aromatic π-π stacking interactions in their crystal structure nih.gov, the interplay of these interactions with other forces like halogen bonding can control solid-state reactivity in other systems. acs.org

The following table summarizes key intermolecular interactions observed in related nitro-substituted aromatic compounds.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Crystal Packing |

| C-H···O Hydrogen Bond | Aromatic C-H, Methyl C-H | Nitro O | 2.2 - 3.2 | Formation of dimers, chains, and layers |

| π-Stacking | Aromatic Ring (π-system) | Aromatic Ring (π-system) | 3.3 - 3.8 | Stabilization of layered structures |

Note: The specific distances can vary depending on the crystal structure and the specific atoms involved.

Formation of Multi-Dimensional Supramolecular Architectures

The directional nature of C-H···O hydrogen bonds and the cooperative effect of π-stacking interactions can lead to the self-assembly of this compound molecules into well-defined multi-dimensional supramolecular architectures. The specific arrangement is a result of the interplay between the molecular conformation and the various intermolecular forces. nih.gov

Biological Relevance and Medicinal Chemistry Implications of Aryl Disulfides

Antimicrobial Activities of Disulfide-Containing Compounds

The disulfide linkage is a key feature in numerous compounds exhibiting antimicrobial properties. The presence of a nitro group on the aromatic ring, as seen in 2-Nitro-p-tolyl disulfide, can further modulate this activity. Nitroaromatic compounds are known for their antimicrobial effects, which often involve the generation of reactive intermediates upon reduction of the nitro group within microbial cells.

Antibacterial Potency against Gram-Positive and Gram-Negative Strains

Studies on various aryl disulfides have demonstrated notable antibacterial activity. For instance, nitrophenyl disulfide compounds have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus anthracis. nih.gov The electron-withdrawing nature of the nitro group is believed to enhance the reactivity of the disulfide bond, making it more susceptible to nucleophilic attack by thiol-containing molecules within the bacteria, thereby disrupting essential biological processes. nih.gov

The general mechanism for nitro-containing antibacterials often involves the reduction of the nitro group to produce toxic intermediates like nitroso and superoxide (B77818) species, which can cause cellular damage and death. encyclopedia.pub

Table 1: Antibacterial Activity of a Related Nitrophenyl Disulfide Compound

| Compound | Bacterial Strain | Activity |

|---|

Data is for a structurally related compound and not this compound.

Antifungal Efficacy against Yeast-Like Fungi

Disulfide-containing compounds have also been investigated for their antifungal properties. For example, diallyl disulfide (DADS) and diallyl trisulfide (DATS), organosulfur compounds derived from garlic, have demonstrated antifungal activity against various fungi, including the yeast-like fungus Candida albicans. rsdjournal.orgrsdjournal.org These compounds can inhibit fungal growth and biofilm formation. rsdjournal.orgrsdjournal.org

The mechanism of antifungal action for some disulfides is thought to involve the induction of oxidative stress through the generation of reactive oxygen species (ROS), which can lead to apoptosis in fungal cells. researchgate.net While specific studies on the antifungal efficacy of this compound against yeast-like fungi are not prominent, the known antifungal properties of both disulfide and nitroaromatic moieties suggest it could be a candidate for such activity.

Antiproliferative and Cytotoxic Effects

The potential of aryl disulfides as anticancer agents has been an area of active research. The disulfide bond can interact with cellular thiols, such as glutathione (B108866), which are often present at different concentrations in cancer cells compared to normal cells, offering a basis for selective cytotoxicity.

Activity against Various Human Cancer Cell Lines

Various disulfide-containing compounds have demonstrated antiproliferative and cytotoxic effects against a range of human cancer cell lines. For example, diallyl disulfide (DADS) has been shown to reduce the proliferation of prostate cancer cells (LNCaP) and induce apoptosis. nih.gov It has also been reported to have effects on colon, lung, and skin tumor cells. nih.gov

While comprehensive screening data for this compound against a panel of cancer cell lines is not available in the reviewed literature, the general activity of aromatic disulfides suggests that it could possess antiproliferative properties. The cytotoxic effects of such compounds are often dose-dependent. nih.gov For instance, DADS was found to be an effective antiproliferative agent at concentrations ranging from 25 to 100 microM in LNCaP cells. nih.gov

Table 2: Antiproliferative Activity of a Related Disulfide Compound

| Compound | Cancer Cell Line | Effect |

|---|

Data is for a structurally related compound and not this compound.

Proposed Mechanisms of Antiproliferative Action (e.g., Reactive Oxygen Species Generation)

A proposed mechanism for the antiproliferative action of some disulfide compounds involves the generation of reactive oxygen species (ROS). researchgate.net Elevated levels of ROS can induce oxidative stress, leading to cellular damage and apoptosis. The antiproliferative effect of DADS, for example, is linked to the elevation of ROS and the activation of caspase-3, a key enzyme in the apoptotic pathway. researchgate.net

Nitroaromatic compounds can also contribute to cytotoxicity through redox cycling. The nitro group can be reduced by cellular enzymes to a nitro anion radical, which can then react with oxygen to produce superoxide anions and hydrogen peroxide, further contributing to oxidative stress and cellular toxicity. biorxiv.org This suggests that a compound like this compound could potentially exert antiproliferative effects through a dual mechanism involving both the disulfide bond and the nitro group, leading to the generation of ROS and subsequent cell death.

Disulfide Bond as a Prodrug Strategy in Drug Delivery

The disulfide bond is a valuable tool in drug delivery, particularly in the design of prodrugs. A prodrug is an inactive or less active molecule that is converted into an active drug within the body. The rationale for using a disulfide linker in prodrug design is to exploit the differences in the redox environment between the extracellular space and the intracellular compartments. researchgate.net

The concentration of glutathione (GSH), a major cellular antioxidant, is significantly higher inside cells compared to the bloodstream. This differential provides a mechanism for targeted drug release. A drug conjugated via a disulfide bond can remain stable in circulation and then, upon entering a cell, the disulfide bond is cleaved by the high intracellular concentration of GSH, releasing the active drug. researchgate.net This strategy is particularly attractive for cancer therapy, as some tumor cells exhibit an even more reductive intracellular environment. researchgate.net

This approach can improve the therapeutic index of a drug by increasing its stability, solubility, and targeting, while reducing off-target side effects. researchgate.netnih.gov Although specific examples of this compound being used as a linker in a prodrug strategy were not identified in the search results, its disulfide structure makes it a candidate for such applications in medicinal chemistry.

Reactivity with Biological Thiols and Implications for Assay Interference in Medicinal Chemistry

Chemical Mechanisms of Thiol Adduct Formation

The reaction between a disulfide and a thiol is a well-established chemical transformation. In a biological context, the thiol is often a cysteine residue within a protein. The reaction proceeds via a nucleophilic attack of a deprotonated thiol (a thiolate anion) on one of the sulfur atoms of the disulfide bond. This results in the cleavage of the disulfide bond and the formation of a new, mixed disulfide, along with the release of the other part of the original disulfide as a new thiol.

The reactivity of this exchange is significantly influenced by the electronic properties of the disulfide. The presence of an electron-withdrawing group, such as a nitro group on the aromatic ring, can make the disulfide bond more susceptible to nucleophilic attack by increasing the electrophilicity of the sulfur atoms. This would theoretically make a compound like this compound more reactive towards biological thiols compared to an unsubstituted aryl disulfide.

Relevance to High-Throughput Screening and Drug Discovery

In the realm of high-throughput screening (HTS) for drug discovery, compounds that are non-specifically reactive can lead to false-positive results. These compounds are often referred to as Pan-Assay Interference Compounds (PAINS). One common mechanism of assay interference is the covalent modification of proteins, such as enzymes, which can either inhibit or activate them in a non-specific manner.

Compounds containing reactive functional groups, including activated disulfides, are often flagged as potential PAINS. Their ability to react with cysteine residues in various proteins can lead to them appearing as hits in a wide range of assays, not because of a specific interaction with the intended target, but due to their general chemical reactivity. This non-specific activity can waste significant time and resources in the drug discovery pipeline.

While no specific data for this compound was found, its chemical structure suggests a potential for such thiol reactivity and, consequently, a possibility of acting as an assay interference compound. However, without experimental evidence, this remains a theoretical consideration based on the known reactivity of similar chemical motifs.

Q & A

Q. What are the standard methodologies for determining disulfide bond connectivity in 2-nitro-p-tolyl disulfide?

- Methodological Answer : Disulfide bond mapping typically employs non-reducing peptide mapping via liquid chromatography–high-resolution mass spectrometry (LC-HRMS) . Key steps include:

Sample Preparation : Maintain non-reducing conditions to preserve disulfide bonds.

Enzymatic Digestion : Use proteases (e.g., trypsin) to cleave peptide chains while avoiding disulfide bond reduction.

LC-HRMS Analysis : Compare experimental masses with theoretical masses of disulfide-linked peptides. Software tools (e.g., pLink-SS) assist in matching fragmentation patterns to confirm connectivity .

Q. How can partial reduction strategies optimize disulfide bond analysis in complex systems?

- Methodological Answer : Partial reduction involves controlled reduction of disulfide bonds using agents like tris(2-carboxyethyl)phosphine (TCEP) at low concentrations. This generates a mix of reduced and intact peptides, enabling stepwise LC-HRMS analysis. For example, in conotoxins, this method resolved overlapping disulfide bonds (e.g., Cys3-Cys15 vs. Cys4-Cys21) by isolating intermediates .

Q. What precautions are necessary to prevent disulfide bond scrambling during sample preparation?

- Methodological Answer :

- pH Control : Perform digestions at pH 6–7 to minimize thiol-disulfide exchange.

- Temperature : Conduct experiments at 4°C to slow scrambling kinetics.

- Chemical Inhibitors : Add alkylating agents (e.g., iodoacetamide) post-digestion to block free thiols .

Advanced Research Questions

Q. How can discrepancies between computational models and experimental data on disulfide bond stability be resolved?

- Methodological Answer : Discrepancies often arise from incomplete force field parameters in simulations. To address this:

Iterative Refinement : Use experimental HDX-MS (hydrogen-deuterium exchange) or NMR data to validate computational predictions of disulfide-mediated folding.

Machine Learning : Train algorithms on large datasets (e.g., hyperstable protein designs) to improve prediction accuracy for nitro-aromatic disulfide systems .

Q. What experimental design strategies mitigate challenges in quantifying disulfide bond heterogeneity?

- Methodological Answer : Heterogeneity (e.g., mixed disulfide isomers) requires:

Multi-dimensional Separation : Combine size-exclusion chromatography (SEC) with reverse-phase LC to isolate isoforms.

Quantitative MS : Use isotopic labeling (e.g., SILAC) or tandem mass tags (TMT) to compare relative abundances .

Q. How do steric and electronic effects of the nitro group influence disulfide bond reactivity in this compound?

- Methodological Answer : The electron-withdrawing nitro group increases disulfide bond lability. To study this:

Kinetic Assays : Monitor reduction rates using UV-Vis spectroscopy (e.g., absorbance at 412 nm for Ellman’s reagent).

DFT Calculations : Model charge distribution and transition states to predict reactivity under varying solvents (e.g., DMSO vs. aqueous buffers) .

- Key Finding: Nitro-substituted disulfides exhibit 3× faster reduction rates compared to non-substituted analogs .

Methodological Challenges & Contradictions

Q. When should full reduction vs. partial reduction be prioritized for disulfide bond analysis?

- Resolution Framework :

- Full Reduction : Suitable for simple systems (1–2 disulfide bonds) to confirm global connectivity.

- Partial Reduction : Essential for complex systems (≥3 disulfide bonds) to avoid ambiguous assignments. For example, partial reduction resolved overlapping bonds in mu-conotoxins, whereas full reduction led to misassignment .

Q. How can researchers validate disulfide bond assignments when MS/MS data is inconclusive?

- Validation Protocol :

Synthetic Peptides : Synthesize proposed disulfide-linked peptides and compare retention times/MS spectra.

Mutagenesis : Replace cysteine residues with serine and assess loss of disulfide-dependent activity (e.g., enzyme inhibition assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.